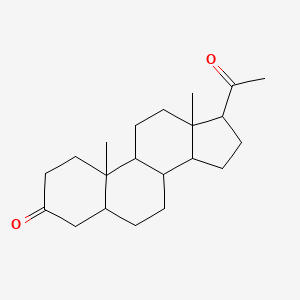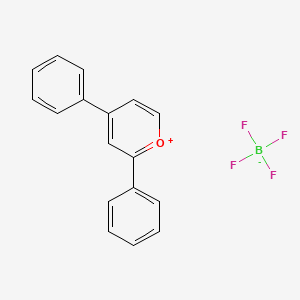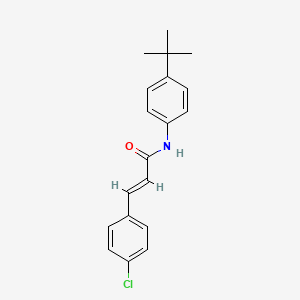
sodium 1-methyl-1H-tetrazole-5-thiolate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate is a chemical compound with the molecular formula C2H3N4NaS·xH2O. It is a sodium salt derivative of 1-methyl-1H-tetrazole-5-thiol. This compound is known for its unique structural properties, which include a five-membered ring containing four nitrogen atoms and one sulfur atom. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-tetrazole-5-thiolate hydrate typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
1-methyl-1H-tetrazole-5-thiol+NaOH→sodium 1-methyl-1H-tetrazole-5-thiolate+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolate group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonates.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tetrazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Industry: It is used in the production of specialty chemicals and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of sodium 1-methyl-1H-tetrazole-5-thiolate hydrate involves its ability to act as a nucleophile due to the presence of the thiolate group. This allows it to participate in various chemical reactions, forming stable complexes with metals and other electrophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or coordination with metal ions in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate can be compared with other similar compounds, such as:
1-methyl-1H-tetrazole-5-thiol: The parent compound, which lacks the sodium ion.
Sodium 1H-tetrazole-5-thiolate: A similar compound without the methyl group.
1-methyl-1H-tetrazole-5-sulfonate: An oxidized derivative.
Uniqueness: The presence of both the sodium ion and the methyl group in this compound provides unique reactivity and stability, making it particularly useful in specific chemical and industrial applications.
Eigenschaften
IUPAC Name |
sodium;1-methyltetrazole-5-thiolate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S.Na.H2O/c1-6-2(7)3-4-5-6;;/h1H3,(H,3,5,7);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCKRDLZSZDGDF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)[S-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N4NaOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














